Cyano((dimethylamino)methylene)guanidine
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Overview
Description
Cyano((dimethylamino)methylene)guanidine is a compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a cyano group and a dimethylamino group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyano((dimethylamino)methylene)guanidine typically involves the reaction of guanidine derivatives with cyanoacetylating agents. One common method includes the reaction of guanidine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a cyano group donor, such as cyanoacetic acid or its esters . The reaction is usually carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyano((dimethylamino)methylene)guanidine undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base such as sodium hydroxide.
Substitution Reactions: Nucleophiles like halides or thiols in the presence of a catalyst.
Condensation Reactions: Carbonyl compounds like aldehydes or ketones under acidic or basic conditions.
Major Products:
Nucleophilic Addition: Formation of substituted guanidines.
Substitution Reactions: Formation of substituted dimethylamino derivatives.
Condensation Reactions: Formation of heterocyclic compounds.
Scientific Research Applications
Cyano((dimethylamino)methylene)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Cyano((dimethylamino)methylene)guanidine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Guanidine: A simpler analog with similar nucleophilic and electrophilic properties.
Cyanoacetamide: Shares the cyano group and is used in similar synthetic applications.
Dimethylaminomethylene derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Cyano((dimethylamino)methylene)guanidine stands out due to its combination of a cyano group and a dimethylamino group, which imparts unique reactivity and versatility in chemical synthesis.
Properties
CAS No. |
5496-77-5 |
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Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N'-(N'-cyanocarbamimidoyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N5/c1-10(2)4-9-5(7)8-3-6/h4H,1-2H3,(H2,7,8)/b9-4+ |
InChI Key |
XPMKXIQZUPHFHT-RUDMXATFSA-N |
Isomeric SMILES |
CN(C)/C=N/C(=NC#N)N |
Canonical SMILES |
CN(C)C=NC(=NC#N)N |
Origin of Product |
United States |
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